molecular formula C9H12N2O3S B479166 N-{3-[(methylsulfonyl)amino]phenyl}acetamide CAS No. 83922-49-0

N-{3-[(methylsulfonyl)amino]phenyl}acetamide

Cat. No.: B479166
CAS No.: 83922-49-0
M. Wt: 228.27g/mol
InChI Key: MFDIVZYTDDPHKS-UHFFFAOYSA-N
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Description

N-{3-[(methylsulfonyl)amino]phenyl}acetamide: is an organic compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to an amino-substituted phenyl ring, which is further connected to an acetamide group. It is a member of the sulfonamide class of compounds, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(methylsulfonyl)amino]phenyl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitroaniline and methylsulfonyl chloride.

    Nitration: The nitro group on 3-nitroaniline is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

    Sulfonylation: The amino group is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

    Acetylation: Finally, the sulfonamide is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(methylsulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

Scientific Research Applications

N-{3-[(methylsulfonyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(methylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological processes, such as bacterial cell wall synthesis or inflammatory pathways.

    Pathways Involved: It can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(methylsulfonyl)amino]phenyl}acetamide is unique due to its specific structural features, such as the presence of a methylsulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(12)10-8-4-3-5-9(6-8)11-15(2,13)14/h3-6,11H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDIVZYTDDPHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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